3-Acetoxy-3'-methylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

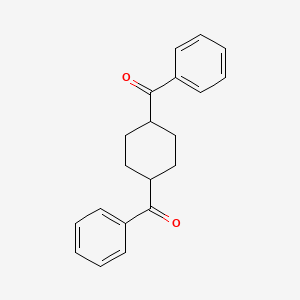

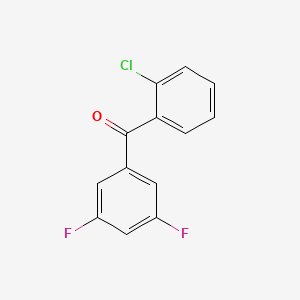

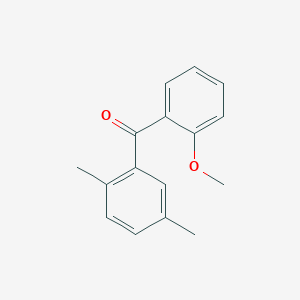

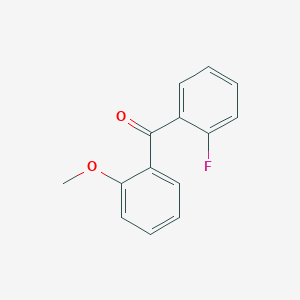

3-Acetoxy-3’-methylbenzophenone is a chemical compound with the molecular formula C16H14O3 . It has a molecular weight of 254.29 . This compound is used in scientific research and its unique structure enables diverse applications, ranging from organic synthesis to pharmaceutical studies.

Synthesis Analysis

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The InChI code for 3-Acetoxy-3’-methylbenzophenone is 1S/C16H14O3/c1-11-5-3-6-13 (9-11)16 (18)14-7-4-8-15 (10-14)19-12 (2)17/h3-10H,1-2H3 . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Photophysical and Photochemical Properties

- Meta vs Para Substitution: A study investigated the reactions of 3-MeBP (3-methylbenzophenone) and 4-MeBP (4-methylbenzophenone), revealing unique behaviors in acidic solutions. This included an acid-catalyzed proton exchange reaction in 3-MeBP, offering insights into the photophysical and photochemical properties of such compounds (Ma et al., 2013).

Environmental Impact and Metabolism

- UV-filter Metabolism: Research on Benzophenone-3 (BP-3), a UV-filter, showed its metabolism by liver microsomes, leading to various metabolites. This study has implications for understanding the environmental impact and biological interactions of BP-3 (Watanabe et al., 2015).

Electrochemical Applications

- Enantioselective Electroreduction: A study demonstrated the electroreduction of 4-methylbenzophenone using chiral pyrrole monomers, highlighting its potential application in asymmetric synthesis (Schwientek et al., 1999).

Biodegradation Studies

- Phenolic Compound Biodegradation: Investigations into the biodegradation of phenolic compounds in groundwater using microbial fuel cells have been conducted, emphasizing the environmental relevance and potential remediation strategies (Hedbávná et al., 2016).

Molecular and Synthetic Chemistry

- Novel Anhydride Synthesis: The synthesis of 3-acetoxy-2-methylbenzoic anhydride has been reported, showing potential in various synthetic applications, including antimicrobial studies (Cakmak et al., 2022).

Photoexcited States Investigation

- UV Absorbers Study: The study of UV absorption and phosphorescence of benzophenone derivatives, including 3-Acetoxy-3'-methylbenzophenone, has been conducted. This research contributes to our understanding of these compounds' photophysical behavior (Kumasaka et al., 2014).

Nonlinear Optical Properties

- Nonlinear Optical Studies: Hydrazones derived from 4-methylbenzophenone have been synthesized and their nonlinear optical properties investigated. This highlights potential applications in optical devices like limiters and switches (Naseema et al., 2010).

Polymerization and Material Science

- Polymerization Initiator: Research into the mechanism by which ionic liquids initiate the polymerization of epoxy resins, including derivatives of benzophenone, offers insights into advanced material science (Binks et al., 2018).

Eigenschaften

IUPAC Name |

[3-(3-methylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-5-3-6-13(9-11)16(18)14-7-4-8-15(10-14)19-12(2)17/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEMAYJTDSHLEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641621 |

Source

|

| Record name | 3-(3-Methylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-3'-methylbenzophenone | |

CAS RN |

890099-33-9 |

Source

|

| Record name | 3-(3-Methylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323912.png)